5-Fluoro-n-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
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Overview
Description
5-Fluoro-n-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is notable for its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through processes such as the Suzuki-Miyaura coupling. Its unique structure, which includes a boron atom within a dioxaborolane ring, imparts distinctive reactivity and stability characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-n-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-nitrobenzoic acid and N-methylamine.
Reduction: The nitro group of 5-fluoro-2-nitrobenzoic acid is reduced to an amine using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere.
Amidation: The resulting amine is then reacted with N-methylamine to form the corresponding benzamide.
Borylation: Finally, the benzamide is subjected to borylation using bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate (K2CO3) to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors for the reduction and amidation steps, and large-scale borylation reactors to ensure high yield and purity. The reaction conditions are carefully controlled to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-n-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes several types of chemical reactions:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the compound acts as a boron reagent to form carbon-carbon bonds with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boron atom can be oxidized to form boronic acids or borate esters.
Substitution: The fluorine atom on the benzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol.
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) in aqueous or organic solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Boronic acids or borate esters.
Substitution: Substituted benzamides.
Scientific Research Applications
5-Fluoro-n-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of pharmaceuticals, especially in the synthesis of drug candidates.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 5-Fluoro-n-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide exerts its effects is primarily through its role as a boron reagent in catalytic cycles. In the Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired carbon-carbon bond. The boron atom facilitates this process by stabilizing the intermediate species and enhancing the reactivity of the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another boron reagent used in Suzuki-Miyaura coupling but lacks the fluorine and N-methyl groups.
4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane: Similar structure but without the amide functionality.
2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid: Contains a carboxylic acid group instead of an amide.
Uniqueness
5-Fluoro-n-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique due to its combination of a fluorine atom, an N-methyl group, and a dioxaborolane ring. This unique structure imparts specific reactivity and stability characteristics, making it particularly useful in selective cross-coupling reactions and the synthesis of complex molecules.
This compound’s versatility and unique properties make it a valuable tool in various fields of scientific research and industrial applications.
Properties
IUPAC Name |
5-fluoro-N-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BFNO3/c1-13(2)14(3,4)20-15(19-13)11-7-6-9(16)8-10(11)12(18)17-5/h6-8H,1-5H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJVDJCYWACAOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)C(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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